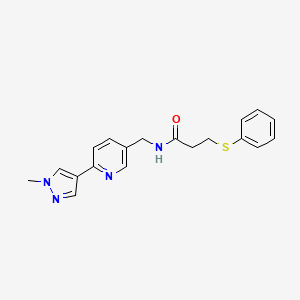

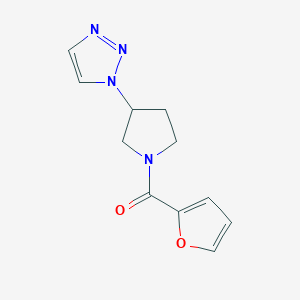

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives has been explored in various studies. For instance, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile through a cyclization reaction, resulting in compounds that exist as the 3-hydroxy tautomer . Another study described the synthesis of N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides using a four-component reaction in an aqueous medium, which is environmentally friendly and yields good results . Additionally, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides were synthesized by reacting 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . These methods provide a foundation for the synthesis of complex molecules like "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide".

Molecular Structure Analysis

The detailed study of molecular structures is crucial for understanding the properties of compounds. The crystal structure of a related compound, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, was determined to be enantiomerically pure and crystallized in the orthorhombic P212121 chiral space group . This compound forms a supramolecular helical chain through O–H···O and N–H···N hydrogen bonds, which are significant for the stability and reactivity of the molecule. Such structural insights are essential for the analysis of "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide".

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyridine derivatives is influenced by their functional groups and molecular structure. The studies mentioned provide examples of different reactions, such as cyclization and four-component reactions, to synthesize various derivatives . These reactions are typically designed to introduce specific functional groups that confer desired properties to the final compound, such as antiinflammatory or platelet antiaggregating activities . Understanding these reactions is vital for predicting the behavior of "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are directly related to its molecular structure. For example, the presence of hydrogen bonds can significantly affect the solubility and melting point of a compound . The studies do not directly provide data on the physical and chemical properties of "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide", but they do offer insights into the properties of structurally similar compounds. These properties include solubility, stability, and reactivity, which are important for the practical application of the compound in various fields, such as pharmaceuticals or materials science.

Applications De Recherche Scientifique

Central Nervous System Applications

- Glycine Transporter 1 Inhibitor : A structurally similar compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, showed potent GlyT1 inhibitory activity, indicating potential use in central nervous system applications (Yamamoto et al., 2016).

Antimicrobial Applications

Antimicrobial Activity : Some compounds with structural similarities, such as various 3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins, have shown antimicrobial activity against bacteria like Escherichia coli and fungi like Candida albicans (Brahmbhatt et al., 2010).

Antibacterial and Antifungal Properties : Similar compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, have shown antibacterial and antifungal properties, which could be relevant for the compound (Katariya et al., 2021).

Insecticidal and Crop-Protection Applications

- Insecticidal Activities : Novel anthranilic diamides with structural similarities have shown efficacy in insect control, suggesting potential applications in agriculture for pest management (Lim et al., 2019).

Antiviral Activities

- Antiviral Properties : Pyrazole derivatives similar to the compound have been evaluated for antiviral activity against viruses like herpes simplex, indicating possible antiviral applications (Tantawy et al., 2012).

Materials Science and Chemistry

Ligand for Metal Complexes : Pyrazolyl and phosphinoylpyridine ligands, similar to the given compound, have been used to synthesize metal complexes with potential applications in materials science (Nyamato et al., 2015).

TRPV1 Antagonists : Pyridine derivatives, structurally related to the compound, have been investigated as TRPV1 antagonists, which are important in pain management and neurological research (Ryu et al., 2015).

Catalysis in Organic Chemistry : Pyrazolylpyridine ligands have been used in catalysis, particularly in Suzuki–Miyaura cross-coupling reactions, suggesting potential applications in synthetic organic chemistry (Yang et al., 2012).

Safety And Hazards

Researchers refer to Material Safety Data Sheets (MSDS) for information on the hazards associated with a compound, as well as guidelines for its safe handling, storage, and disposal.

Orientations Futures

This could involve potential applications of the compound, areas for further research, or possible modifications to improve its properties or efficacy.

Please consult with a professional chemist or a trusted source for accurate information. Always follow safety guidelines when handling chemicals.

Propriétés

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-23-14-16(13-22-23)18-8-7-15(11-20-18)12-21-19(24)9-10-25-17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSYXKPTNSPKRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B3005555.png)

![6-Amino-N-cyclohexyl-3-methylthiazolo[3,2-A]benzimidazole-2-carboxamide hydrochloride](/img/no-structure.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3005566.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B3005568.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3005569.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3005570.png)

![(1R,3R)-3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B3005572.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B3005573.png)